1,2-Diethoxy-2,3-dihydro-1H-indene
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Overview
Description
1,2-Diethoxy-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18O2 It is a derivative of indene, characterized by the presence of two ethoxy groups attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the reaction of 4-nitro-3-phenylbutanoic acid, which undergoes cyclization to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, followed by hydrogenation over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation over Pd/C or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized indene derivatives.
Scientific Research Applications
1,2-Diethoxy-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Diethoxy-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy groups and the indene ring system play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Indane (2,3-Dihydro-1H-indene): A simpler derivative without the ethoxy groups.
1-Methylindane: Contains a methyl group instead of ethoxy groups.
2-Methylindane: Another methyl-substituted derivative.
4-Methylindane: Methyl group attached to the benzene ring.
5-Methylindane: Another positional isomer with a methyl group on the benzene ring.
Uniqueness
1,2-Diethoxy-2,3-dihydro-1H-indene is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2-diethoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18O2/c1-3-14-12-9-10-7-5-6-8-11(10)13(12)15-4-2/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI Key |
JKYVFYJNAMINBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2=CC=CC=C2C1OCC |
Origin of Product |
United States |
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